Cas no 20383-28-2 (N,N-Diisopropylbenzamide)

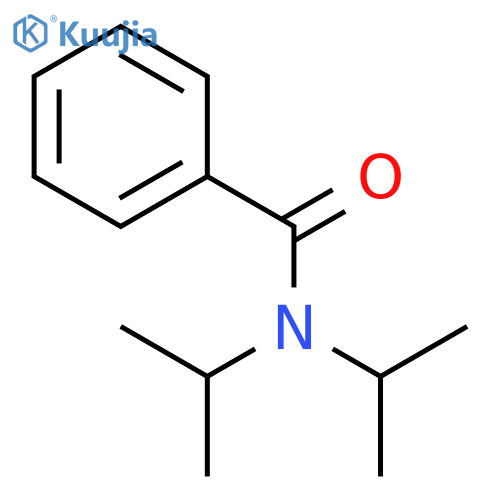

N,N-Diisopropylbenzamide structure

商品名:N,N-Diisopropylbenzamide

N,N-Diisopropylbenzamide 化学的及び物理的性質

名前と識別子

-

- N,N-Diisopropylbenzamide

- NN-Di-iso-propylbenzamide

- N,N-di(propan-2-yl)benzamide

- N,N-diisopropylbenzylamide

- J-013263

- N,N-Di-iso-propylbenzamide

- CS-0154207

- AI3-01520

- N,N'-Diisopropylbenzamide

- SCHEMBL458409

- NSC-6912

- MFCD00026370

- N,N-bis(propan-2-yl)benzamide

- N10384

- EN300-6706478

- A814505

- N-isopropyl- N-isopropyl-benzamid

- Benzamide, N,N-bis(1-methylethyl)-

- 20383-28-2

- NSC6912

- Z276754694

- DTXSID50174321

- SB77985

- FT-0637987

- N,N-Diisopropylbenzamide, 98%

- AKOS003848326

- NSC 6912

- n,n-diisopropyl-benzamide

- DB-013000

- STK209015

-

- MDL: MFCD00026370

- インチ: InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13(15)12-8-6-5-7-9-12/h5-11H,1-4H3

- InChIKey: UYXMMJPYFKRKKM-UHFFFAOYSA-N

- ほほえんだ: CC(C)N(C(C)C)C(=O)C1=CC=CC=C1

- BRN: 2048090

計算された属性

- せいみつぶんしりょう: 205.14700

- どういたいしつりょう: 205.147

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.3A^2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{”src”:”>>>>>>>>>>>>>>><from>、{“zh”、“to”:“en”、“trans _ result”:[{”src=”,“2>>>>>>>>>>>>6>uf 08 g/mL、25/4>u2103>uf 09”,”gst":"2.密度(g/ml、25 /4 u 2103)”

- 密度みつど: 0.9923 (rough estimate)

- ゆうかいてん: 69-71 °C(lit.)

- ふってん: 148-152°C 18mm

- フラッシュポイント: 148-152°C/18mm

- 屈折率: 1.5175 (estimate)

- すいようせい: Soluble in water 301 mg/L @ 25°C.

- PSA: 20.31000

- LogP: 2.94560

- じょうきあつ: 0.0±0.7 mmHg at 25°C

N,N-Diisopropylbenzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- セキュリティ用語:S22;S24/25

N,N-Diisopropylbenzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N,N-Diisopropylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D680150-250mg |

N,N-Diisopropylbenzamide |

20383-28-2 | 250mg |

$ 50.00 | 2022-06-05 | ||

| Alichem | A019143174-5g |

N,N-Diisopropylbenzamide |

20383-28-2 | 95% | 5g |

$931.59 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92880-250mg |

N,N-Diisopropylbenzamide |

20383-28-2 | 95% | 250mg |

¥89.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EW236-50mg |

N,N-Diisopropylbenzamide |

20383-28-2 | 95+% | 50mg |

147.0CNY | 2021-07-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224847-1g |

N,N-Diisopropylbenzamide |

20383-28-2 | 98% | 1g |

¥470 | 2023-04-15 | |

| Apollo Scientific | OR451332-5g |

N,N'-Diisopropylbenzamide |

20383-28-2 | 98% | 5g |

£108.00 | 2025-02-20 | |

| Enamine | EN300-6706478-0.1g |

N,N-bis(propan-2-yl)benzamide |

20383-28-2 | 0.1g |

$40.0 | 2023-05-25 | ||

| eNovation Chemicals LLC | D964269-5g |

Benzamide, N,N-bis(1-methylethyl)- |

20383-28-2 | 95+% | 5g |

$260 | 2023-09-04 | |

| 1PlusChem | 1P0029LY-100mg |

Benzamide, N,N-bis(1-methylethyl)- |

20383-28-2 | 95% | 100mg |

$10.00 | 2023-12-19 | |

| 1PlusChem | 1P0029LY-1g |

Benzamide, N,N-bis(1-methylethyl)- |

20383-28-2 | 95% | 1g |

$45.00 | 2023-12-19 |

N,N-Diisopropylbenzamide 関連文献

-

Alexis J. Guzmán Santiago,Caleb A. Brown,Roger D. Sommer,Elon A. Ison Dalton Trans. 2020 49 16166

-

Mark S. Betson,Jonathan Clayden,Madeleine Helliwell,Paul Johnson,Lai Wah Lai,Jennifer H. Pink,Christopher C. Stimson,Neoclis Vassiliou,Neil Westlund,Samreen A. Yasin,Latifa H. Youssef Org. Biomol. Chem. 2006 4 424

-

3. Lithiation in flavones, chromones, coumarins, and benzofuran derivativesAna M. B. S. R. C. S. Costa,Francis M. Dean,Michael A. Jones,Rajender S. Varma J. Chem. Soc. Perkin Trans. 1 1985 799

-

Saket Patel,Meenakshi,Ananda S. Hodage,Ajay Verma,Shailendra Agrawal,Abhimanyu Yadav,Sangit Kumar Dalton Trans. 2016 45 4030

-

James McNulty,Kunal Keskar Org. Biomol. Chem. 2013 11 2404

20383-28-2 (N,N-Diisopropylbenzamide) 関連製品

- 134-62-3(Diethyltoluamide)

- 1696-17-9(N,N-Diethylbenzamide)

- 13255-50-0(4-Formyl-N-isopropylbenzamide)

- 2728-05-4(N,N-Diethyl-p-toluamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬